molecular formula C8H2Br2Cl2N2 B13481233 6,7-Dibromo-2,3-dichloroquinoxaline

6,7-Dibromo-2,3-dichloroquinoxaline

Cat. No.: B13481233
M. Wt: 356.83 g/mol
InChI Key: GEFUBONAJDPKHA-UHFFFAOYSA-N
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Description

6,7-Dibromo-2,3-dichloroquinoxaline is a chemical compound with the molecular formula C8H2Br2Cl2N2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Preparation Methods

The synthesis of 6,7-Dibromo-2,3-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective bromination at the 6 and 7 positions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6,7-Dibromo-2,3-dichloroquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield an aminoquinoxaline derivative .

Scientific Research Applications

6,7-Dibromo-2,3-dichloroquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2,3-dichloroquinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with specific biological molecules, further enhancing its activity .

Comparison with Similar Compounds

6,7-Dibromo-2,3-dichloroquinoxaline can be compared with other quinoxaline derivatives, such as:

    6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but lacks the bromine atoms.

    2,3-Dibromoquinoxaline: This compound has bromine atoms at the 2 and 3 positions but lacks the chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H2Br2Cl2N2

Molecular Weight

356.83 g/mol

IUPAC Name

6,7-dibromo-2,3-dichloroquinoxaline

InChI

InChI=1S/C8H2Br2Cl2N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H

InChI Key

GEFUBONAJDPKHA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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